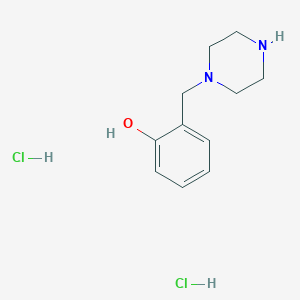![molecular formula C9H8Cl2N2O B1520246 1-(1H-ピロロ[2,3-b]ピリジン-3-イル)-2-クロロエタノン塩酸塩 CAS No. 1181457-88-4](/img/structure/B1520246.png)
1-(1H-ピロロ[2,3-b]ピリジン-3-イル)-2-クロロエタノン塩酸塩
説明
“2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride” is a chemical compound that can be utilized as a pharmaceutical building block .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H . This indicates the presence of a chlorine atom, a pyrrolopyridine ring, and an ethanone group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.08 . It’s a solid at room temperature and should be stored in a refrigerator .科学的研究の応用
FGFR4阻害剤
この化合物は、FGFR4阻害剤の開発に使用されてきました 。FGFR4は、細胞増殖、分化、および移動において重要な役割を果たす受容体型チロシンキナーゼです。 FGFR4阻害剤は、さまざまな種類の癌の治療における可能性について研究されています .
ヒト好中球エラスターゼ(HNE)研究
この化合物の構造の一部である1H-ピロロ[2,3-b]ピリジン骨格は、ヒト好中球エラスターゼ(HNE)に関連する研究で使用されてきました 。 HNEは、炎症性疾患の進行に関与するセリンプロテアーゼです .
癌細胞株の阻害
この化合物を含む1H-ピロロ[2,3-b]ピリジンアナログは、さまざまな癌細胞株に対して阻害活性を示しました 。 これは、癌研究および治療における潜在的な用途を示唆しています .
キナーゼ阻害
この化合物と構造的に類似したピロロピラジン誘導体は、キナーゼ阻害において活性を示しました 。 キナーゼは、細胞シグナル伝達において重要な役割を果たす酵素であり、その阻害は、癌治療薬の開発における一般的な戦略です .
VEGFR-2阻害
この化合物は、強力なVEGFR-2阻害剤の合成に使用される試薬です 。VEGFR-2は、血管新生(新しい血管の形成)における重要な受容体です。 VEGFR-2阻害剤は、さまざまな種類の癌の治療における可能性について研究されています .
BCL-2阻害
この化合物は、強力で選択的なBCL-2阻害剤であるベネトクラックスの合成における中間体として特定されています 。 BCL-2は、細胞死(アポトーシス)を調節するタンパク質であり、その阻害は、癌治療に使用される戦略です .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride inhibits the FGFR, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR by 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are critical for tumor growth and metastasis .
Result of Action
In vitro studies have shown that 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
特性
IUPAC Name |
2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9;/h1-3,5H,4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOLNGQPWOFSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CCl)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672553 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181457-88-4 | |
| Record name | 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



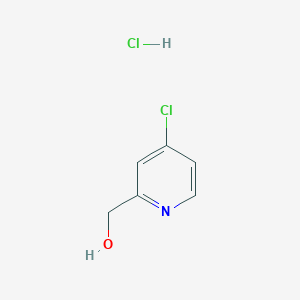
![tert-Butyl 2-[(4-aminoanilino)methyl]piperidine-1-carboxylate](/img/structure/B1520167.png)

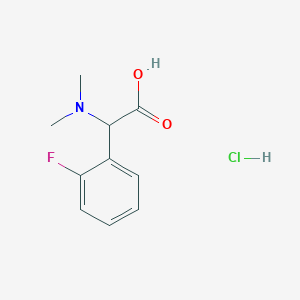
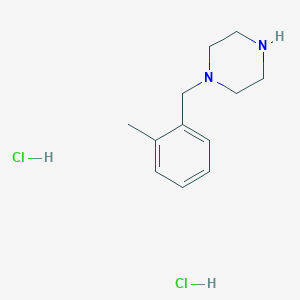
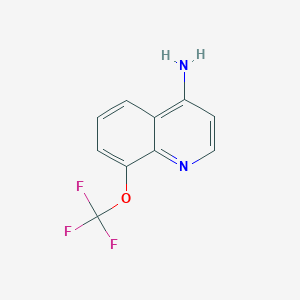
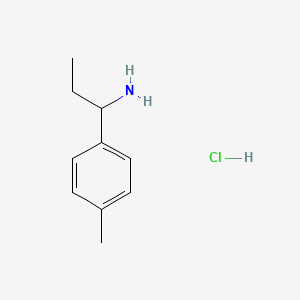
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)
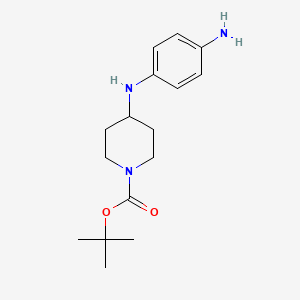
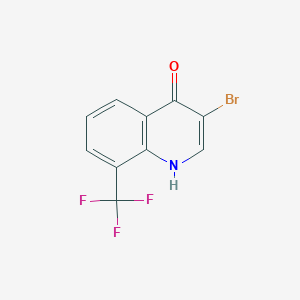
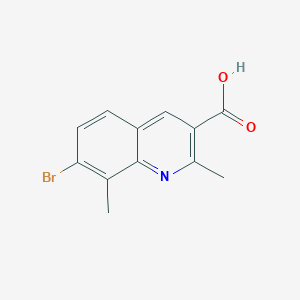
![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)
